LY2109761 is a small molecule inhibitor that specifically targets the serine/threonine kinase activity of both transforming growth factor-β receptor type I (TβRI) and type II (TβRII) receptors [, , , ]. It acts as a dual inhibitor, effectively blocking the activity of both receptors, thereby interrupting the TGF-β signaling pathway []. This pathway plays a crucial role in a variety of cellular processes, including cell growth, differentiation, apoptosis, and extracellular matrix production [, ]. Consequently, LY2109761 has been extensively studied in preclinical research for its potential therapeutic applications in various diseases, particularly in the context of cancer [, , ] and fibrosis [, ].
LY2109761 falls under the category of kinase inhibitors, specifically targeting the TGF-β receptor kinases. Its chemical classification includes:
The synthesis of LY2109761 involves several key steps that focus on constructing its complex molecular structure. While detailed synthetic procedures are proprietary, general methods include:
Technical parameters typically involve controlling reaction temperatures, pH levels, and reaction times to optimize yield and minimize by-products.
LY2109761 has a complex molecular structure characterized by:
LY2109761 participates in several chemical reactions primarily related to its function as a kinase inhibitor:
The mechanism of action for LY2109761 involves:
Studies have shown that treatment with LY2109761 leads to decreased expression of matrix components in fibroblasts and inhibited epithelial-mesenchymal transition, further supporting its role as a therapeutic agent against fibrosis and cancer.
LY2109761 possesses several notable physical and chemical properties:
LY2109761 has several significant scientific applications:
LY2109761 is a potent, ATP-competitive small-molecule inhibitor that selectively targets both transforming growth factor-beta receptor type I (TβRI/ALK5) and type II (TβRII). It achieves this by binding to the kinase domains of both receptors, thereby disrupting downstream signal transduction [6] [9].
Structural analyses reveal that LY2109761 occupies the ATP-binding pocket of TβRI through specific hydrophobic interactions and hydrogen bonding. The compound's dihydropyrrolopyrazole core forms critical van der Waals contacts with Val-219, Ala-230, and Leu-340 residues in TβRI, while its morpholinoethoxy side chain stabilizes the binding interface through water-mediated hydrogen bonds. This precise interaction prevents ATP binding and subsequent receptor autophosphorylation, effectively halting kinase activation [6] [9].
LY2109761 exhibits distinct inhibitory constants for the two receptors, with significantly higher affinity for TβRI (Ki = 38 nM) compared to TβRII (Ki = 300 nM). This 8-fold selectivity arises from structural differences in the ATP-binding pockets: TβRII contains a bulkier gatekeeper residue (Phe-277 vs. Leu-340 in TβRI) that sterically hinders optimal compound positioning. Despite this differential affinity, therapeutic concentrations effectively inhibit both receptors, blocking downstream signaling in multiple cancer models [1] [6].
Table 1: Kinase Inhibition Profile of LY2109761
Parameter | TβRI | TβRII |
---|---|---|
Ki Value | 38 nM | 300 nM |
IC₅₀ (Enzymatic Assay) | 69 nM | Not reported |
Selectivity vs. Other Kinases | >100-fold (Lck, Sapk2α, MKK6) | [1] [6] |
The canonical TGF-β pathway involves Smad protein phosphorylation and nuclear translocation. LY2109761 potently disrupts this signaling axis at multiple levels.
By inhibiting TβRI kinase activity, LY2109761 prevents ligand-induced phosphorylation of Smad2 and Smad3. In hepatocellular carcinoma (HCC) models, treatment with 5 μM LY2109761 reduced Smad2 phosphorylation by >80% within 30 minutes, as demonstrated by Western blot analyses [1]. This effect was dose-dependent, with significant inhibition observed at concentrations as low as 2 μM in pancreatic cancer cells. The blockade of Smad2/3 phosphorylation disrupts the formation of activated R-Smad complexes, preventing their transcriptional functions [4] [8].
LY2109761 further impedes the nuclear translocation of activated Smad complexes. In HCC cells, immunofluorescence studies revealed that LY2109761 (10 μM, 2 hours) reduced nuclear accumulation of Smad2/4 complexes by 65% following TGF-β stimulation [9]. This occurs through two mechanisms: 1) direct prevention of Smad2/3 phosphorylation, and 2) disruption of the nuclear import machinery that recognizes phosphorylated Smad2/3-Smad4 heterotrimers. Consequently, TGF-β-responsive gene transcription is markedly suppressed, including genes involved in extracellular matrix production and epithelial-mesenchymal transition (EMT) [9].
Beyond Smad signaling, TGF-β activates several non-canonical pathways that contribute to its pro-tumorigenic effects.
LY2109761 disrupts critical cross-talk between TGF-β receptors and key oncogenic pathways. In triple-negative breast cancer (TNBC) models, TGF-β1 stimulation activates ERK and Akt within 15 minutes, but pretreatment with 5 μM LY2109761 reduced phosphorylation of these kinases by 60-75% [10]. The inhibitor attenuates TGF-β-induced Ras activation, which serves as a nodal point for both MAPK and PI3K-Akt signaling. This occurs through disruption of Shc-Grb2-SOS complex formation at the TGF-β receptor level, thereby decoupling TGF-β signaling from these critical growth-regulating pathways [7] [10].
LY2109761 significantly reverses TGF-β-driven EMT by normalizing key molecular markers. In HCC1806 TNBC cells, TGF-β1 (5 ng/mL) reduced E-cadherin expression by 70% while increasing vimentin and fibronectin 3-5 fold. Co-treatment with 5 μM LY2109761 completely reversed these changes [10]. Similar effects were observed in hepatocellular carcinoma, where LY2109761 restored epithelial phenotype by downregulating transcriptional repressors Snail, Slug, and Twist within 48 hours of treatment [2] [8]. The compound also inhibits MMP-9 production, reducing extracellular matrix degradation and tumor cell invasion [1] [4].
Table 2: Effects of LY2109761 on EMT Markers in Cancer Models
EMT Marker | Regulation by TGF-β | LY2109761 Effect (Concentration) | Biological Consequence |
---|---|---|---|
E-cadherin | Downregulation | Complete restoration (5 μM) | Enhanced cell adhesion |
Vimentin | Upregulation | 70-80% reduction (5 μM) | Reduced motility |
Snail/Slug | Upregulation | 60-75% reduction (10 μM) | Loss of transcriptional repression |
Fibronectin | Upregulation | 85% reduction (5 μM) | Decreased ECM remodeling |
MMP-9 | Upregulation | 90% reduction (10 μM) | Inhibited invasion |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7